molecular formula C17H25BO4 B1529723 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 890839-13-1

2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1529723
CAS No.: 890839-13-1
M. Wt: 304.2 g/mol
InChI Key: VXGVDBYRONRTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H25BO4 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of borylation reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound’s interaction with enzymes such as palladium catalysts enables the borylation of arenes, which is crucial for synthesizing complex organic molecules . Additionally, it can be used to prepare intermediates for generating conjugated copolymers .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to target specific cellular pathways makes it a valuable tool in studying cellular responses and mechanisms . For instance, its interaction with nuclear localization signals can facilitate the targeting of proteins to the nucleus, thereby affecting gene expression and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a reagent in borylation reactions, where it binds to specific sites on enzymes and proteins, facilitating the transfer of boron atoms . This binding interaction can lead to enzyme inhibition or activation, depending on the context of the reaction. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with nuclear localization signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in borylation reactions highlights its importance in metabolic flux and the regulation of metabolite levels . Additionally, its interaction with specific enzymes can influence the overall metabolic pathways within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to target specific cellular pathways and compartments makes it a valuable tool for studying cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with nuclear localization signals can facilitate its transport to the nucleus, where it can modulate gene expression and cellular processes .

Properties

IUPAC Name

2-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-11(2)9-12-10-13(7-8-14(12)15(19)20)18-21-16(3,4)17(5,6)22-18/h7-8,10-11H,9H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVDBYRONRTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.